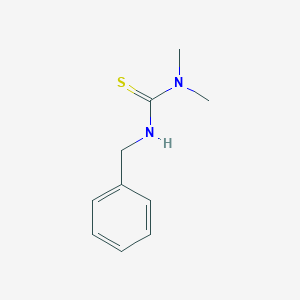
1-Benzyl-3,3-dimethylthiourea
描述
1-Benzyl-3,3-dimethylthiourea is a useful research compound. Its molecular formula is C10H14N2S and its molecular weight is 194.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157321. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Thiourea derivatives, a class of compounds to which 1-benzyl-3,3-dimethylthiourea belongs, have been found to inhibit various enzymes such as α-amylase, α-glucosidase, acetylcholinesterase (ache), and butyrylcholinesterase (buche) . These enzymes play crucial roles in carbohydrate metabolism and neurotransmission .
Mode of Action
Thiourea derivatives are known to interact with their target enzymes and inhibit their activity . This interaction could involve the formation of a reversible or irreversible complex between the compound and the enzyme, thereby preventing the enzyme from catalyzing its specific reaction .
Biochemical Pathways
This compound, as a thiourea derivative, may affect several biochemical pathways. By inhibiting enzymes like α-amylase and α-glucosidase, it could impact carbohydrate metabolism . Inhibition of AChE and BuChE could affect neurotransmission, particularly in the cholinergic system . The downstream effects of these interactions could include altered glucose levels in the blood and changes in nerve signal transmission .
Pharmacokinetics
The solubility of a compound in water and organic solvents can influence its bioavailability
Result of Action
Based on the known effects of thiourea derivatives, potential outcomes could include changes in blood glucose levels and alterations in neurotransmission . The specific effects would depend on the concentration of the compound and the sensitivity of the individual’s biochemistry .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with targets . .
生化分析
Biochemical Properties
1-Benzyl-3,3-dimethylthiourea plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a potent scavenger of free radicals, thereby protecting cells from oxidative stress. The compound interacts with enzymes such as methionine synthase, where it impedes the enzyme’s inactivation by nitrous oxide . Additionally, this compound has been shown to reduce cellular injury associated with the production of hydroxyl radicals in several tissues .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by reducing oxidative stress and preventing cellular damage. The compound has been observed to decrease brain edema and infarct size after middle cerebral artery occlusion, indicating its protective effects on neuronal cells . Furthermore, this compound affects cell signaling pathways by scavenging free radicals, which can alter gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with free radicals and biomolecules. The compound exerts its effects by scavenging hydroxyl radicals, thereby preventing oxidative damage to cells . It also interacts with enzymes such as methionine synthase, inhibiting its inactivation by nitrous oxide . These interactions lead to changes in gene expression and cellular metabolism, contributing to the compound’s protective effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can reduce infarct volume by more than 50% when administered before middle cerebral artery occlusion . Its effects may diminish over time, as indicated by the lack of a lasting effect on infarct size after 7 days of recovery .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, the compound has been shown to abolish the righting reflex at intraperitoneal doses greater than 1.5 mg per gram of body weight . In rats, it decreases the minimum alveolar concentration (MAC) value for isoflurane in a dose-dependent fashion . High doses of this compound can be lethal, indicating the importance of careful dosage management in experimental studies .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s role as a free radical scavenger suggests its involvement in pathways related to oxidative stress and cellular protection . Its interactions with enzymes such as methionine synthase further highlight its significance in metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to scavenge free radicals suggests that it may be distributed to areas of high oxidative stress to exert its protective effects . Its localization and accumulation within specific cellular compartments are crucial for its function.
Subcellular Localization
This compound’s subcellular localization plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in areas of high oxidative stress allows it to effectively scavenge free radicals and protect cells from damage .
属性
IUPAC Name |
3-benzyl-1,1-dimethylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S/c1-12(2)10(13)11-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGRYNLIECOIAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357628 | |
| Record name | 1-benzyl-3,3-dimethylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2741-14-2 | |
| Record name | NSC157321 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157321 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-benzyl-3,3-dimethylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BENZYL-1,1-DIMETHYL-2-THIOUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


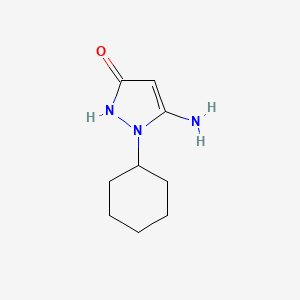
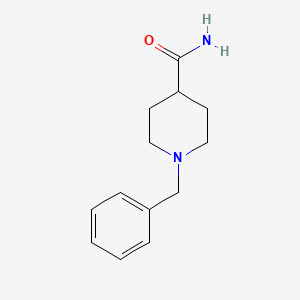
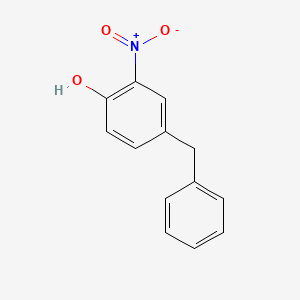
![4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1270495.png)
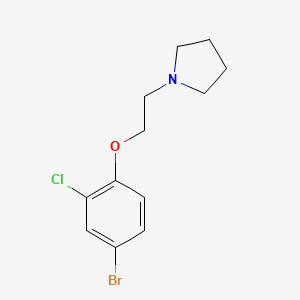

![5-[(Dimethylamino)methyl]-2-furoic acid](/img/structure/B1270500.png)
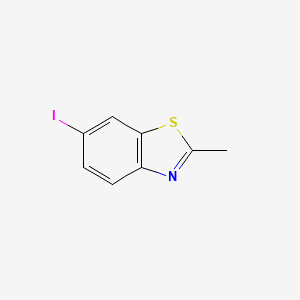
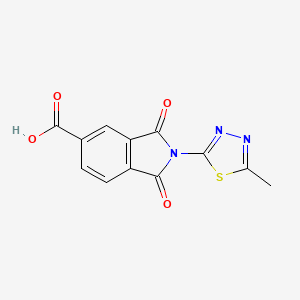

![3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1270510.png)
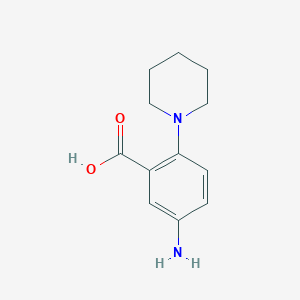
![3-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1270516.png)

